molecular formula C11H11F3O2 B1443711 2,2,2-Trifluoroethyl 3-phenylpropanoate CAS No. 23522-66-9

2,2,2-Trifluoroethyl 3-phenylpropanoate

Cat. No. B1443711
CAS RN: 23522-66-9
M. Wt: 232.2 g/mol
InChI Key: APDSSBSNPWIOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl 3-phenylpropanoate is a chemical compound with the CAS Number: 23522-66-9 . It has a molecular weight of 232.2 and its IUPAC name is 2,2,2-trifluoroethyl 3-phenylpropanoate . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoroethyl 3-phenylpropanoate is 1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Applications

  • Trifluoroethyl Onium Salts Synthesis : It's used in synthesizing various trifluoroethyl onium triflates, which are further applied in producing trifluoromethylated olefins (Umemoto & Gotoh, 1991).

  • Polyimide Synthesis : It plays a role in the synthesis of fluorine-containing polyimides, which exhibit good thermal stability, outstanding mechanical properties, and high optical transparency (Yin et al., 2005).

  • Hydroarylation of Trifluoromethylacetylenes : The compound is used in the synthesis of CF3-substituted 1,1-diarylethenes, showcasing the highly reactive nature of trifluoromethylated vinyl cations (Alkhafaji et al., 2013).

Applications in Material Science

  • Optical and Electronic Materials : The compound contributes to the creation of fluorinated polyimides with low dielectric constants and high optical transparency, useful in electronics and optoelectronics (Tao et al., 2009).

  • Catalysis : It's used in catalytic processes like Fe-catalyzed cyclopropanation of olefins, indicating its potential in synthetic organic chemistry (Duan et al., 2016).

Biotechnological Applications

  • Metabolic Engineering : 2,2,2-Trifluoroethyl 3-phenylpropanoate serves as a precursor in the engineered biosynthesis of 3-phenylpropanol in E. coli, showcasing its potential in sustainable production of fragrance ingredients (Liu et al., 2021).

  • Antimicrobial Research : Its derivatives have shown activity against drug-sensitive and atypical mycobacterial strains, indicating its potential in developing new antimicrobial agents (Krátký et al., 2010).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, following the precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoroethyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDSSBSNPWIOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40782055
Record name 2,2,2-Trifluoroethyl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 3-phenylpropanoate

CAS RN

23522-66-9
Record name 2,2,2-Trifluoroethyl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40782055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoroethyl 3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoroethyl 3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoroethyl 3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoroethyl 3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoroethyl 3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoroethyl 3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.